5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a butoxybenzoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a suitable benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch reactors. Catalysts might also be employed to increase the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product would be a carboxylic acid derivative.
Reduction: The major product would be a reduced form of the pyrazolo[1,5-a]pyrazine ring.
Substitution: The major product would be a substituted benzoyl derivative.
Scientific Research Applications
5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine: A similar compound with a different substituent pattern.
1,2,3-triazolo[1,5-a]pyrazine: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific substituent, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
(4-butoxyphenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-3-12-22-16-6-4-14(5-7-16)17(21)19-10-11-20-15(13-19)8-9-18-20/h4-9H,2-3,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVHHTQHXFCASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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